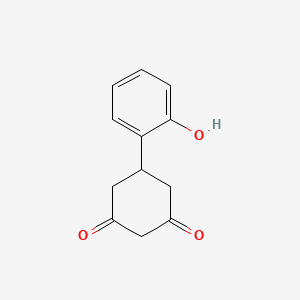

5-(2-Hydroxyphenyl)cyclohexane-1,3-dione

Übersicht

Beschreibung

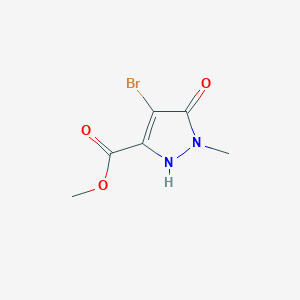

“5-(2-Hydroxyphenyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C12H12O3 . It is a derivative of cyclohexane-1,3-dione, which is a class of compounds known for their potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

Synthesis Analysis

The synthesis of cyclohexane-1,3-dione derivatives, including “this compound”, involves various methods. One approach includes the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione. Another method involves the use of simple reagents like Dimethyl amino pyridine (DMAP) to bring about the rearrangement of the enol ester to the final triketone molecule .Molecular Structure Analysis

The molecular structure of “this compound” is based on the cyclohexane-1,3-dione backbone . The compound has a hydroxyphenyl group attached, which imparts specific properties to the compound .Wissenschaftliche Forschungsanwendungen

Multicomponent Synthesis

Cyclohexane-1,3-dione derivatives are utilized in multicomponent reactions, leading to complex organic molecules. For instance, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-di-methylpyrimidine-2,4(1H,3H)-dione was synthesized through Aldol–Michael addition reactions, showcasing the compound's utility in creating molecular diversity with potential implications in medicinal chemistry and material science (Barakat et al., 2016).

Structural Studies and Catalysis

The structural elucidation and crystallography of cyclohexane-1,3-dione derivatives provide insights into molecular geometry and intermolecular interactions, which are crucial for designing catalysts and functional materials. An example includes the crystal structure analysis of 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, highlighting the compound's potential in catalysis and material applications (Candan et al., 2001).

Anticancer and Antimicrobial Research

Cyclohexane-1,3-dione derivatives have been explored for their anticancer and antimicrobial activities. Synthesis and cytotoxicity studies on heterocyclic compounds derived from cyclohexane-1,3-dione revealed significant cytotoxicity against cancer cell lines, indicating the potential of these compounds as anticancer agents (Shaaban et al., 2014). Furthermore, cyclohexane-1,3-dione derivatives have been evaluated for antimicrobial activity, showing promise as novel antimicrobial agents (Chinnamanayakar et al., 2019).

Environmental and Sustainable Chemistry

Cyclohexane-1,3-dione derivatives are also relevant in environmental chemistry and sustainability. A study on the catalytic activity of new copper(II) dimers with cyclohexane-1,3-dione derivatives in cyclohexane and benzyl alcohol oxidations demonstrated their utility in green chemistry applications (Mahmudov et al., 2010).

Wirkmechanismus

Target of Action

It has been identified as a potential anti-tuberculosis agent , suggesting that its targets may be specific to the Mycobacterium tuberculosis bacterium.

Mode of Action

It has been found to exhibit specific anti-tuberculosis activity , indicating that it likely interacts with its targets in a way that inhibits the growth or survival of Mycobacterium tuberculosis.

Biochemical Pathways

Given its anti-tuberculosis activity , it is likely that it impacts pathways essential to the life cycle of Mycobacterium tuberculosis.

Result of Action

Its identified anti-tuberculosis activity suggests that it likely results in the inhibition of mycobacterium tuberculosis growth or survival .

Eigenschaften

IUPAC Name |

5-(2-hydroxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-4,8,15H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWFKQHAFREZSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2958489.png)

![2-Chloro-N-[[1-(2-cyclopentyloxyethyl)-5-oxopyrrolidin-3-yl]methyl]propanamide](/img/structure/B2958491.png)

![N-(4-chlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2958494.png)

![1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane](/img/structure/B2958495.png)

![2,4-Dimethylpyrimido[1,2-b]indazole](/img/structure/B2958499.png)

![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2958500.png)